

Application Notes: Reconstituting Membrane Proteins into Nanodiscs with Undecyl Glucoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Undecyl glucoside*

Cat. No.: *B1617244*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative protocol for the reconstitution of integral membrane proteins into phospholipid nanodiscs using the non-ionic detergent n-undecyl- β -D-glucopyranoside (**Undecyl Glucoside**).

Introduction to Nanodisc Technology

The study of membrane proteins presents significant challenges due to their hydrophobic nature and dependence on a lipid bilayer for structural and functional integrity. Nanodisc technology offers a powerful solution by providing a soluble, native-like membrane environment.^{[1][2]} Nanodiscs are discoidal patches of a phospholipid bilayer, typically 6-16 nm in diameter, encircled and stabilized by two molecules of a genetically engineered Membrane Scaffold Protein (MSP).^[2] This system renders membrane proteins soluble in aqueous solutions, allowing for detailed biophysical, enzymatic, and structural investigations that are often difficult to perform using traditional methods like liposomes or detergent micelles.^[1]

The Role of Detergents in Nanodisc Self-Assembly

The formation of protein-loaded nanodiscs is a self-assembly process initiated by the removal of a detergent from a mixture of the target membrane protein, phospholipids, and MSP. The detergent's primary role is to co-solubilize the hydrophobic components into mixed micelles. Key steps in this process include:

- Solubilization: The detergent, at a concentration above its Critical Micelle Concentration (CMC), disrupts the native membrane or lipid vesicles and forms mixed micelles containing lipids, the membrane protein, and detergent molecules.
- Assembly: MSP is added to this mixture. The components are incubated to allow for equilibration.
- Detergent Removal: The detergent is gradually removed, typically through dialysis or the addition of hydrophobic adsorbent beads (e.g., Bio-Beads). This destabilizes the mixed micelles.
- Self-Assembly: As the detergent concentration falls below the CMC, the system's components—phospholipids, the integral membrane protein, and MSP—spontaneously self-assemble into the thermodynamically stable nanodisc structure.[\[3\]](#)

Advantages of Undecyl Glucoside

Alkyl glucosides are a class of non-ionic detergents valued for their gentle, non-denaturing properties, which help preserve the native structure and function of membrane proteins.

Undecyl glucoside, with its 11-carbon alkyl chain, offers a balance between the solubilizing power required for membrane disruption and the mildness needed for protein stability. While specific protocols detailing the use of **undecyl glucoside** are not as prevalent as those for sodium cholate or dodecyl maltoside (DDM), its properties, inferred from shorter-chain homologs like octyl glucoside, make it a promising candidate for nanodisc reconstitution. Its expectedly high CMC facilitates rapid and efficient removal, a critical step for successful nanodisc formation.

Quantitative Data and Reconstitution Parameters

Successful nanodisc formation is critically dependent on the physicochemical properties of the detergent and the molar ratios of the components. The following tables summarize key data for planning experiments.

Table 1: Physicochemical Properties of Selected Alkyl Glucoside Detergents

Detergent	Molecular Weight (g/mol)	Critical Micelle Concentration (CMC)
n-Octyl-β-D-glucopyranoside	292.37	~20-25 mM
n-Nonyl- β -D-glucopyranoside	306.40	~6.5 mM[4]

| n-Undecyl- β -D-glucopyranoside | 334.45[5] | ~1.5-2.0 mM (Estimated)* |

*The CMC of **undecyl glucoside** is not widely published in peer-reviewed literature. This value is an estimate based on the established trend of decreasing CMC with increasing alkyl chain length in homologous series of non-ionic detergents.

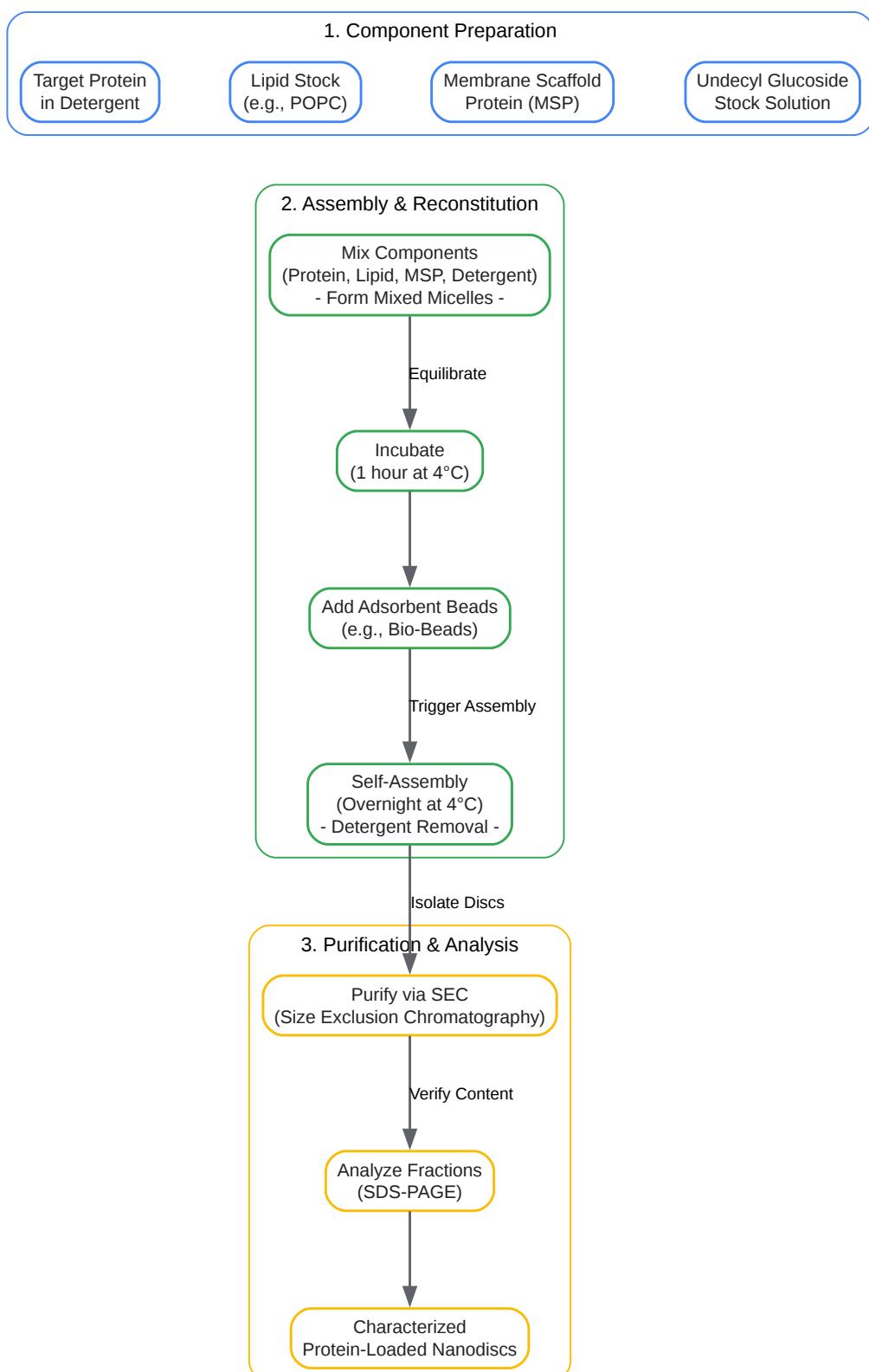
Table 2: Recommended Starting Molar Ratios for Nanodisc Reconstitution

Components	Recommended Molar Ratio	Notes
Lipid : MSP1D1	50:1 to 80:1	This ratio is dependent on the specific MSP variant and lipid type used. For MSP1D1 and POPC lipids, a starting ratio of 65:1 is often recommended.

| MSP : Target Protein | 10:1 to 150:1 | A molar excess of MSP helps ensure that most of the target protein is incorporated into nanodiscs as monomers and minimizes aggregation. Ratios between 50:1 and 80:1 are effective for many proteins. |

Experimental Workflow for Nanodisc Reconstitution

The following diagram outlines the key steps for reconstituting a target membrane protein into a nanodisc using **undecyl glucoside**.



[Click to download full resolution via product page](#)

Caption: Workflow for membrane protein reconstitution into nanodiscs.

Detailed Experimental Protocol

This protocol provides a representative method for reconstituting a detergent-purified membrane protein into nanodiscs using **undecyl glucoside**. Note: All parameters, especially component ratios and detergent concentration, should be empirically optimized for each specific membrane protein.

Preparation of Stock Solutions

- Membrane Scaffold Protein (MSP): Prepare purified, lyophilized MSP (e.g., MSP1D1) by reconstituting it in Nanodisc Buffer (20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA) to a final concentration of ~5 mg/mL. Determine the precise concentration spectrophotometrically.
- Target Membrane Protein (MP): The MP should be purified and stored in a buffer containing a minimal concentration of a suitable detergent (e.g., DDM or **undecyl glucoside**) to maintain stability. The concentration should be accurately determined.
- Phospholipid Stock: Prepare a 50 mM stock solution of the desired phospholipid (e.g., POPC) in chloroform. Store in a glass vial with a Teflon-lined cap at -20°C.
- **Undecyl Glucoside Stock:** Prepare a 100 mM (~3.3% w/v) stock solution of **undecyl glucoside** in Nanodisc Buffer. This is well above the estimated CMC.
- Adsorbent Beads: Prepare Bio-Beads SM-2 by washing them extensively with methanol, followed by several washes with deionized water. Store the hydrated beads at 4°C in Nanodisc Buffer.

Reconstitution Procedure

This procedure is designed for a final reconstitution volume of 1 mL.

- Prepare Lipid-Detergent Mixture:
 - In a glass tube, dispense the required volume of the 50 mM lipid stock solution. For a 1:65 MSP:Lipid ratio with 40 nmol of MSP1D1, you would need 2600 nmol of lipid (52 µL of 50 mM stock).

- Dry the lipid to a thin film under a gentle stream of nitrogen gas.
- Resuspend the lipid film in Nanodisc Buffer containing **undecyl glucoside**. To ensure complete solubilization into mixed micelles, the final concentration of **undecyl glucoside** should be well above its CMC. A final concentration of 15-20 mM is a good starting point.
- Vortex and sonicate the mixture in a bath sonicator until the solution is completely clear.[3]
- Assemble the Reconstitution Mixture:
 - In a microcentrifuge tube, combine the following components in order:
 - The target membrane protein (e.g., 0.4 nmol for a 100:1 MSP:MP ratio).
 - The Membrane Scaffold Protein (e.g., 40 nmol of MSP1D1).
 - The clear lipid-detergent mixture from step 2.1.
 - Add Nanodisc Buffer to reach a final volume of 1 mL.
 - Crucial Check: Ensure the final concentration of any other components from the protein purification (e.g., glycerol) is low, as glycerol concentrations above 4% can interfere with assembly.
 - Incubate the mixture on ice or at 4°C for 1 hour with gentle rotation.
- Initiate Self-Assembly by Detergent Removal:
 - Prepare the adsorbent beads by removing the storage buffer. Add 0.8 g of the damp beads per 1 mL of the reconstitution mixture.
 - Incubate the mixture with the beads overnight at 4°C on a rotator. The high surface area of the beads will adsorb the **undecyl glucoside**, causing its concentration to drop and initiating nanodisc formation.
- Purification of Assembled Nanodiscs:

- Carefully remove the supernatant from the adsorbent beads. To remove any residual bead fines, filter the solution through a 0.22 μm spin filter.[3]
- Load the filtered sample onto a size-exclusion chromatography (SEC) column (e.g., Superdex 200 10/300 GL) pre-equilibrated with Nanodisc Buffer.[3]
- Run the chromatography at 4°C and collect fractions. Monitor the elution profile at 280 nm. Assembled nanodiscs typically elute as a sharp, symmetrical peak before any aggregates, empty nanodiscs (if different in size), or unassembled components.

Characterization and Quality Control

- SDS-PAGE Analysis: Analyze the peak fractions from the SEC by SDS-PAGE to confirm the co-elution of the Membrane Scaffold Protein and the target membrane protein, verifying successful incorporation.
- Negative-Stain Electron Microscopy: Visualize the nanodisc peak fraction by negative-stain EM to confirm the presence of homogeneous, discoidal particles of the expected size.
- Functional Assays: If applicable, perform functional assays (e.g., ligand binding, enzyme activity) on the purified nanodiscs to confirm that the incorporated membrane protein has retained its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Undecyl Glucoside | C17H34O6 | CID 113495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. n-Undecyl beta-D-glucopyranoside | C17H34O6 | CID 11530092 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Reconstituting Membrane Proteins into Nanodiscs with Undecyl Glucoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617244#reconstituting-membrane-proteins-into-nanodiscs-with-undecyl-glucoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com